molecular formula C20H22N2 B3034471 3-(1-benzylpiperidin-4-yl)-1H-indole CAS No. 179234-89-0

3-(1-benzylpiperidin-4-yl)-1H-indole

Cat. No.: B3034471
CAS No.: 179234-89-0
M. Wt: 290.4
InChI Key: JXRNDNNHGLPJNC-UHFFFAOYSA-N
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Description

3-(1-benzylpiperidin-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzylpiperidine moiety attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole typically involves the reaction of 1-benzylpiperidine with an indole derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-benzylpiperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

3-(1-benzylpiperidin-4-yl)-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-benzylpiperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-benzylpiperidin-4-yl)-1H-indole is unique due to its specific indole and benzylpiperidine structure, which imparts distinct chemical and biological properties

Biological Activity

3-(1-benzylpiperidin-4-yl)-1H-indole is a synthetic compound belonging to the indole class of heterocyclic organic compounds. Its unique structure, combining a bicyclic indole core with a benzylpiperidine substituent, positions it as a significant candidate in pharmacological research, particularly concerning its potential therapeutic applications targeting the central nervous system (CNS). This article delves into the biological activity of this compound, highlighting its mechanisms, interactions, and potential therapeutic roles supported by diverse research findings.

Chemical Structure and Synthesis

The compound features a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. The benzylpiperidine moiety at the 3-position enhances its chemical reactivity and biological interactions. The synthesis of this compound typically involves multi-step processes, including methods such as the Leimgruber-Batcho indole synthesis, which optimizes yield and purity while minimizing environmental impact .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in relation to CNS targets. Its structural characteristics allow it to interact with various receptors, suggesting potential applications in treating neurological disorders, including mood disorders and neurodegenerative diseases .

Key Biological Activities:

  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter systems.
  • Psychoactive Properties : Its interaction with CNS receptors suggests possible psychoactive effects that warrant further investigation.
  • Acetylcholinesterase Inhibition : Some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive functions .

Understanding how this compound interacts with biological targets is crucial for evaluating its therapeutic potential. Interaction studies indicate that the compound can effectively bind to specific receptors in the CNS, potentially influencing neurotransmitter activity. However, detailed binding affinities and mechanisms remain subjects of ongoing research .

Interaction with Receptors

Research has shown that compounds structurally similar to this compound can exhibit high affinity for sigma receptors (sigma1 and sigma2), which are implicated in various neurological processes. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated significant binding affinities at sigma receptors . This suggests that similar interactions may be expected from this compound.

Case Study 1: Acetylcholinesterase Inhibition

A study synthesized novel (18)F-labeled derivatives of this compound and evaluated their AChE inhibitory activities. While these compounds showed potent in vitro anti-AChE activities, tissue distribution studies indicated nonspecific brain binding, limiting their use for in vivo mapping .

Case Study 2: Neuropharmacological Applications

Research exploring the neuropharmacological applications of similar compounds revealed their potential in treating conditions like Alzheimer's disease through modulation of cholinergic activity. The findings suggest that structural modifications could enhance efficacy against AChE while reducing toxicity .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:

Compound NameReceptor Affinity (Ki values)Notable Effects
N-(1-benzylpiperidin-4-yl)phenylacetamideSigma1: 3.90 nM; Sigma2: 240 nMHigh selectivity for sigma1
(18)F-labeled derivativesPotent AChE inhibitionNonspecific brain binding
Other benzylpiperidine derivativesVariesPotential neuroprotective effects

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-9,14,17,21H,10-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRNDNNHGLPJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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